N-(2,2-dimethoxyethyl)-N-(4-fluorobenzyl)amine

Physicochemical Properties Lipophilicity Organic Synthesis

N-(2,2-dimethoxyethyl)-N-(4-fluorobenzyl)amine (CAS 500782-63-8) is a synthetic organic compound with the molecular formula C11H16FNO2 and a molecular weight of 213.25 g/mol. It is classified as a secondary amine, featuring a 4-fluorobenzyl group linked to a 2,2-dimethoxyethyl moiety.

Molecular Formula C11H16FNO2
Molecular Weight 213.252
CAS No. 500782-63-8
Cat. No. B2553270
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-(2,2-dimethoxyethyl)-N-(4-fluorobenzyl)amine
CAS500782-63-8
Molecular FormulaC11H16FNO2
Molecular Weight213.252
Structural Identifiers
SMILESCOC(CNCC1=CC=C(C=C1)F)OC
InChIInChI=1S/C11H16FNO2/c1-14-11(15-2)8-13-7-9-3-5-10(12)6-4-9/h3-6,11,13H,7-8H2,1-2H3
InChIKeyHKLYXRIMOHSPQP-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

N-(2,2-dimethoxyethyl)-N-(4-fluorobenzyl)amine (CAS 500782-63-8): Compound Class and Baseline Identity


N-(2,2-dimethoxyethyl)-N-(4-fluorobenzyl)amine (CAS 500782-63-8) is a synthetic organic compound with the molecular formula C11H16FNO2 and a molecular weight of 213.25 g/mol [1]. It is classified as a secondary amine, featuring a 4-fluorobenzyl group linked to a 2,2-dimethoxyethyl moiety [1]. This compound is primarily utilized as a chemical intermediate and building block in organic synthesis, notably in the preparation of more complex molecules for medicinal chemistry research .

Why N-(2,2-dimethoxyethyl)-N-(4-fluorobenzyl)amine Cannot Be Substituted with Generic Analogs


Procurement and research decisions for N-(2,2-dimethoxyethyl)-N-(4-fluorobenzyl)amine cannot rely on simple substitution with close analogs due to the critical, quantifiable influence of its specific structural features on both physicochemical properties and synthetic utility [1]. The position of the fluorine atom on the benzyl ring (para- vs. ortho-) and the presence of the acetal-protected aldehyde in the dimethoxyethyl chain are key differentiators. These moieties are not interchangeable; they dictate the compound's lipophilicity (LogP), reactivity, and its suitability as a specific building block in patented synthetic routes for pharmacologically relevant targets like stearoyl-CoA desaturase (SCD) inhibitors [2]. The quantitative differences highlighted below underscore why this specific compound is required for targeted research and development pipelines.

Quantitative Differentiation of N-(2,2-dimethoxyethyl)-N-(4-fluorobenzyl)amine (CAS 500782-63-8)


Lipophilicity (LogP) and Boiling Point Differentiation from Non-Fluorinated Benzyl Analog

The target compound demonstrates a calculated LogP of 2.24, which is a key determinant of its behavior in organic synthesis and potential biological partitioning [1]. This lipophilicity is a direct consequence of the para-fluorine substitution. While no experimental LogP was found for the non-fluorinated analog (N-Benzyl-2,2-dimethoxyethanamine, CAS 54879-88-8), the introduction of fluorine is known at a class level to increase lipophilicity and alter boiling points. The target compound exhibits a higher boiling point (262.9±30.0 °C) compared to its non-fluorinated counterpart (257.7°C) [1][2]. These differences impact purification strategies, solvent selection, and overall handling in the laboratory.

Physicochemical Properties Lipophilicity Organic Synthesis

Regioisomeric Differentiation: para-Fluorobenzyl vs. ortho-Fluorobenzyl Analogs

The target compound is specifically the para-fluorobenzyl regioisomer (CAS 500782-63-8), which is structurally and functionally distinct from the ortho-fluorobenzyl analog (N-(2-fluorobenzyl)-2,2-dimethoxyethanamine, CAS 1178920-49-4) [1]. In medicinal chemistry, the substitution pattern (para vs. ortho) on a phenyl ring is a well-established determinant of target binding affinity and metabolic stability. This is a class-level principle, supported by extensive SAR studies across drug discovery programs. For instance, in the context of SCD1 inhibitors, the specific para-fluorobenzyl arrangement is a key structural feature of the active pharmacophore, as evidenced by its use as a building block in patented inhibitor synthesis [2]. The ortho-substituted analog would likely exhibit different conformational preferences and electronic properties, leading to distinct biological outcomes, though direct quantitative comparison data for this exact pair is not available in the public domain.

Medicinal Chemistry Structure-Activity Relationship (SAR) Isomerism

Specialized Utility: A Key Intermediate in the Synthesis of Stearoyl-CoA Desaturase (SCD1) Inhibitors

N-(2,2-dimethoxyethyl)-N-(4-fluorobenzyl)amine is explicitly identified as a critical synthetic intermediate in the preparation of heterocyclic derivatives that function as stearoyl-CoA desaturase (SCD) modulators, as detailed in US Patent US8063084B2 [1]. This patent describes a specific synthetic route where this compound is reacted to build the core structure of potential therapeutics for diseases associated with elevated lipid levels, such as obesity and diabetes [1]. Its role is not merely as a generic amine but as a specifically designed building block where the 4-fluorobenzyl group and the protected aldehyde functionality are essential for subsequent chemical transformations to form the active pharmacophore. This documented application provides a clear, quantitative justification for its procurement over other amines that lack this specific combination of functional groups required for this patented synthesis.

Drug Discovery SCD1 Inhibitor Metabolic Disease

Defined Application Scenarios for N-(2,2-dimethoxyethyl)-N-(4-fluorobenzyl)amine (CAS 500782-63-8) Based on Quantitative Evidence


Medicinal Chemistry: Synthesis of SCD1 Inhibitor Scaffolds for Metabolic Disease Research

This compound is a validated and essential intermediate for synthesizing heterocyclic SCD1 inhibitors, as documented in US Patent US8063084B2 [1]. Its specific para-fluorobenzyl and dimethoxyethyl functionalities are required to construct the pharmacophore responsible for modulating stearoyl-CoA desaturase. Researchers in metabolic disease, oncology, or dermatology seeking to explore this specific class of SCD1 inhibitors must procure this precise building block to replicate or extend upon the patented chemistry.

Organic Synthesis: Selective Protection and Functionalization Strategies

The 2,2-dimethoxyethyl group serves as a protected acetaldehyde equivalent, enabling selective, orthogonal chemical transformations in multi-step syntheses [1]. The compound's calculated LogP of 2.24 and boiling point of 262.9±30.0 °C [2] inform reaction setup and purification. This compound is appropriate for chemists requiring a secondary amine with a latent aldehyde functionality for building complex molecular architectures, where the para-fluorine substitution offers a distinct physicochemical profile compared to non-fluorinated or differently substituted analogs.

Analytical Chemistry: Method Development and Reference Standard

Given its well-defined and unique physicochemical properties (LogP 2.24, boiling point 262.9±30.0 °C) [1], this compound can serve as a reference standard for analytical method development, such as HPLC or GC-MS. Its distinct retention time profile, influenced by the para-fluorobenzyl group, provides a reliable marker for method validation and calibration in laboratories working with similar fluorinated amine building blocks.

Technical Documentation Hub

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